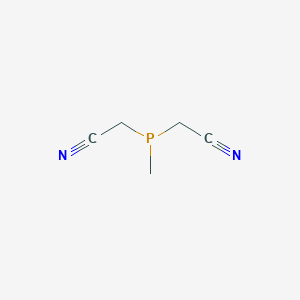![molecular formula C13H36Sn4 B14376046 [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) CAS No. 89748-40-3](/img/structure/B14376046.png)
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) is an organotin compound characterized by its unique structure, which includes multiple tin atoms. Organotin compounds are known for their applications in organic synthesis and materials science due to their reactivity and ability to form stable complexes .
Métodos De Preparación
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) typically involves the reaction of trimethyltin chloride with a suitable methylene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compounds. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Aplicaciones Científicas De Investigación
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mecanismo De Acción
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or interaction with biological molecules in medicinal chemistry .
Comparación Con Compuestos Similares
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound used in similar applications but with different reactivity.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints, but with significant environmental concerns.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films. The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) lies in its multiple tin centers, which provide enhanced reactivity and versatility in various applications
Propiedades
Número CAS |
89748-40-3 |
|---|---|
Fórmula molecular |
C13H36Sn4 |
Peso molecular |
667.3 g/mol |
Nombre IUPAC |
trimethyl-[[methyl-bis(trimethylstannylmethyl)stannyl]methyl]stannane |
InChI |
InChI=1S/10CH3.3CH2.4Sn/h10*1H3;3*1H2;;;; |
Clave InChI |
DMZPXPXDBDBWCR-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C[Sn](C)(C[Sn](C)(C)C)C[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)
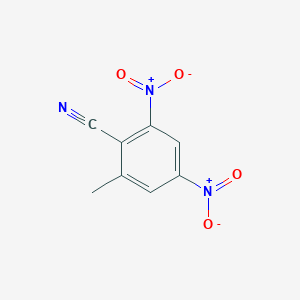
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
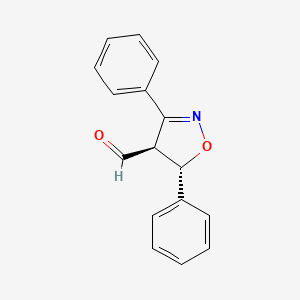
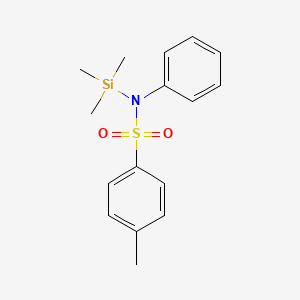
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
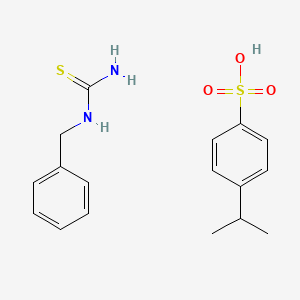
methanone](/img/structure/B14376026.png)
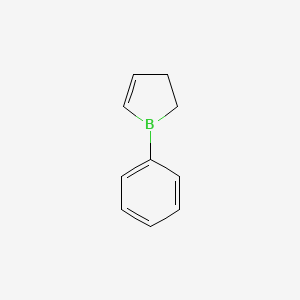
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
